

# Pinacidil: A Technical Overview of its Chemical Properties and Mechanism of Action

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## Compound of Interest

Compound Name: *Pinacidil*

Cat. No.: *B8081958*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **Pinacidil**, a significant compound in the field of pharmacology. The information is curated for professionals engaged in drug discovery and development, offering detailed experimental protocols and a clear presentation of quantitative data.

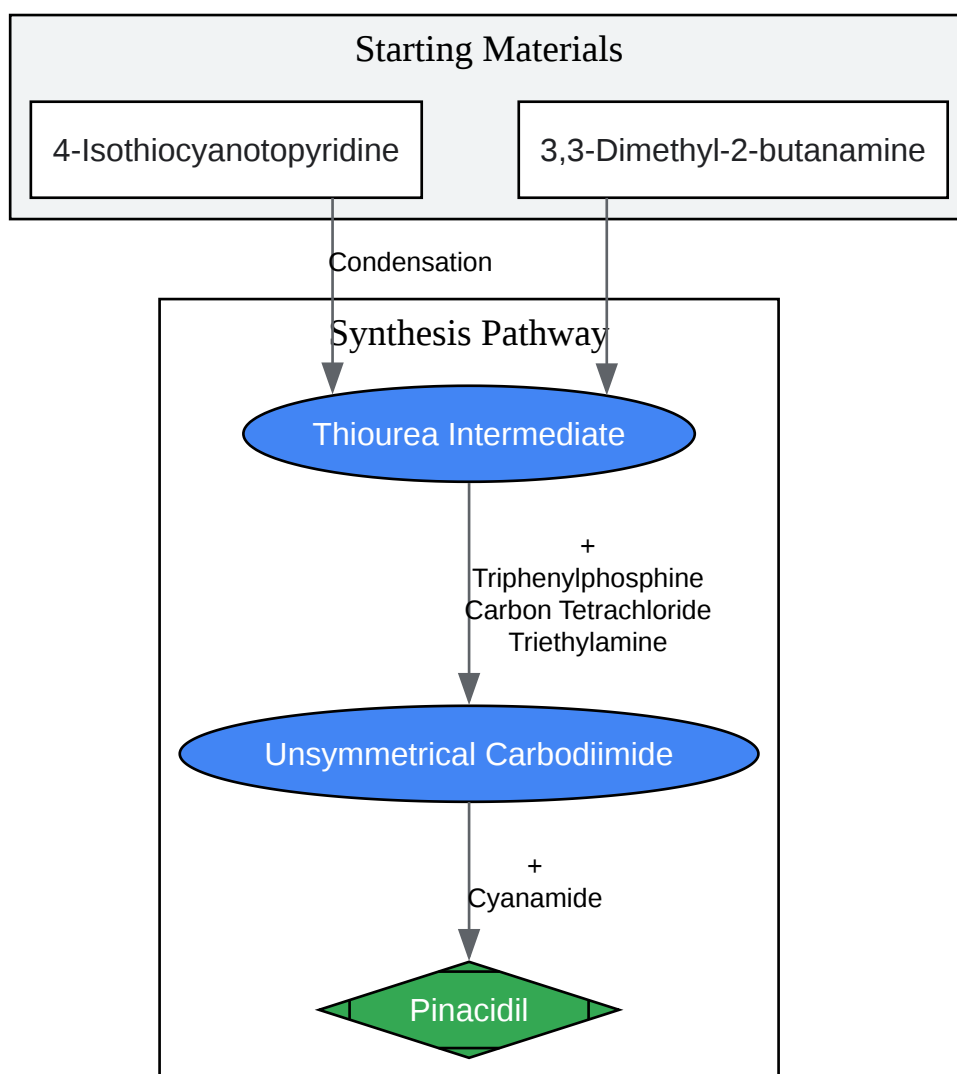
## Core Chemical and Physical Properties

**Pinacidil** is a cyanoguanidine compound recognized for its potent vasodilatory effects. It exists in both anhydrous and monohydrate forms, each with a distinct CAS number. The fundamental chemical and physical properties are summarized below for easy reference.

| Property                   | Value  | Citations |
|----------------------------|--|-----------|
| CAS Number                 | 60560-33-0 (anhydrous)                                       | [1][2]    |
| 85371-64-8 (monohydrate)   | [1][3][4][5]   |           |
| Molecular Formula          | C13H19N5 (anhydrous)   | [1]       |
| C13H19N5·H2O (monohydrate) | [3][4]   |           |
| Molecular Weight           | 245.32 g/mol (anhydrous)                                     | [1][5]    |
| 263.34 g/mol (monohydrate) | [3][5]   |           |
| IUPAC Name                 | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | [1]       |
| Melting Point              | 164-165 °C   | [5]       |
| Boiling Point              | 356.7 °C at 760 mmHg   | [4]       |
| Polar Surface Area         | 55.52 Å²   | [4]       |
| ACD/LogP                   | 1.89   | [4]       |

## Synthesis of Pinacidil

The synthesis of **Pinacidil** involves a multi-step chemical process. A general workflow for its preparation has been reported and is visualized below.[1] This process begins with the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine to form a thiourea intermediate.[1] Subsequent reaction with triphenylphosphine, carbon tetrachloride, and triethylamine yields an unsymmetrical carbodiimide.[1] The final step is the addition of cyanamide to produce **Pinacidil**. [1]



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Caption: General synthesis pathway of **Pinacidil**.

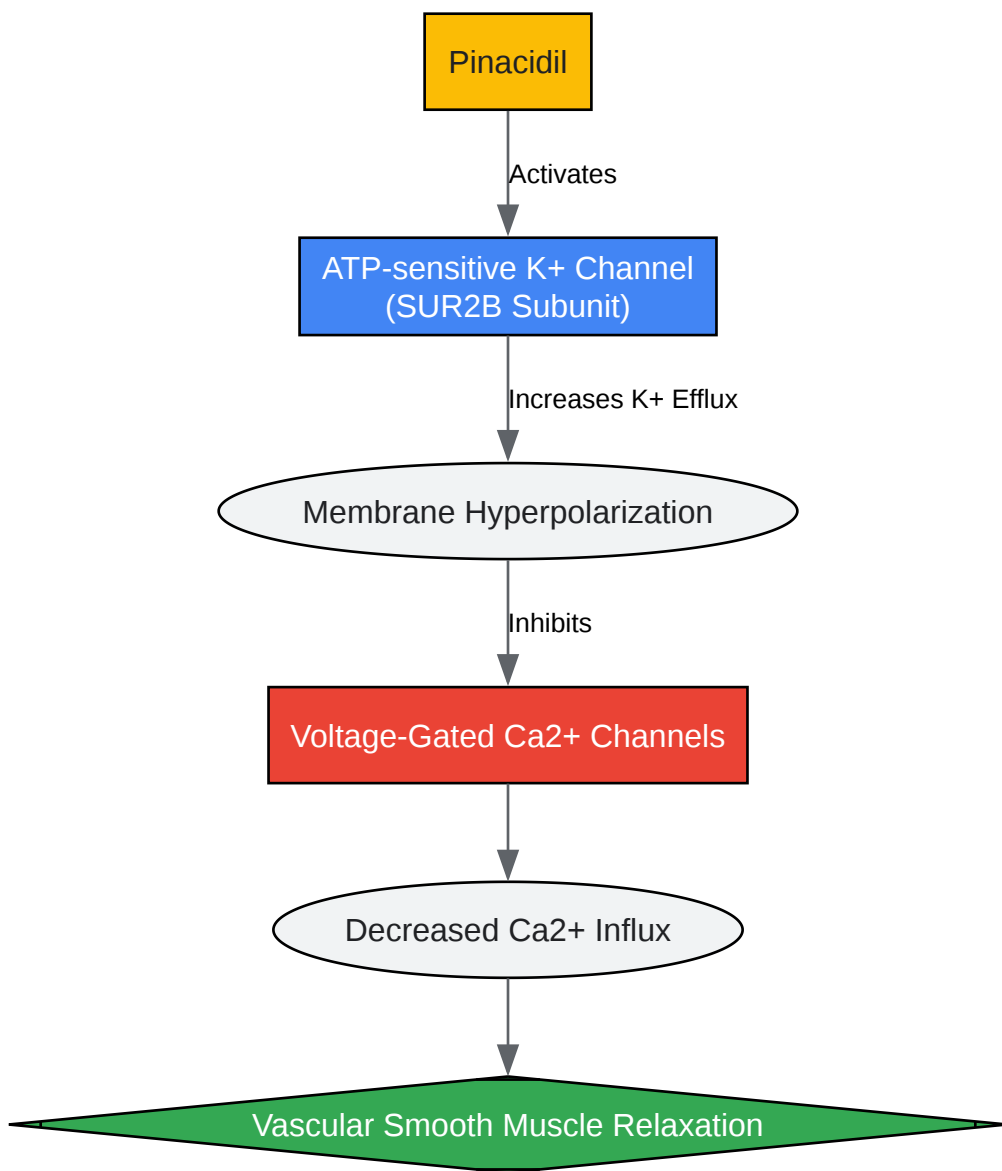
## Mechanism of Action: Potassium Channel Activation

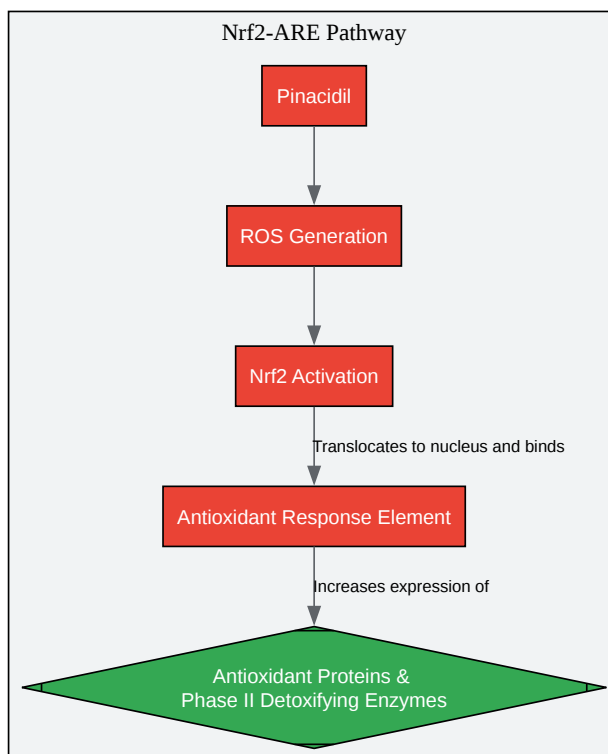
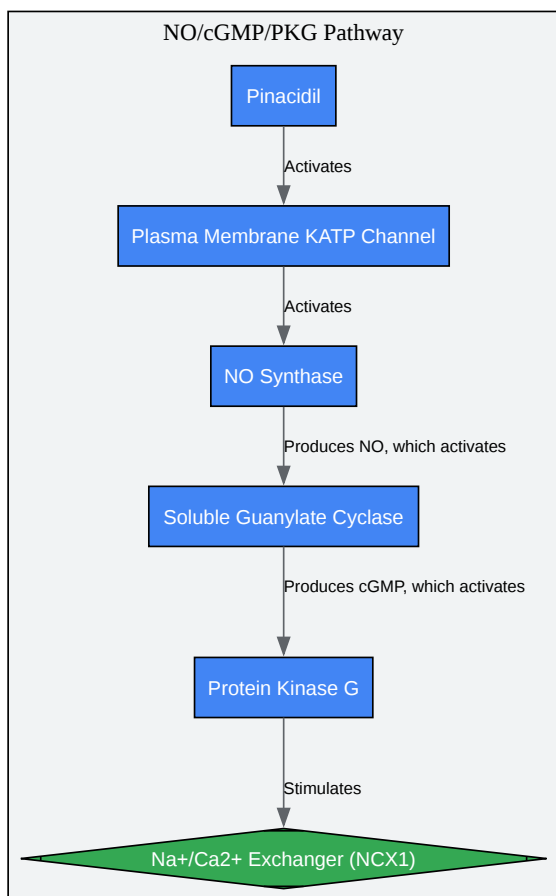
**Pinacidil** functions primarily as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.<sup>[1][3]</sup> This action is central to its vasodilatory effects.

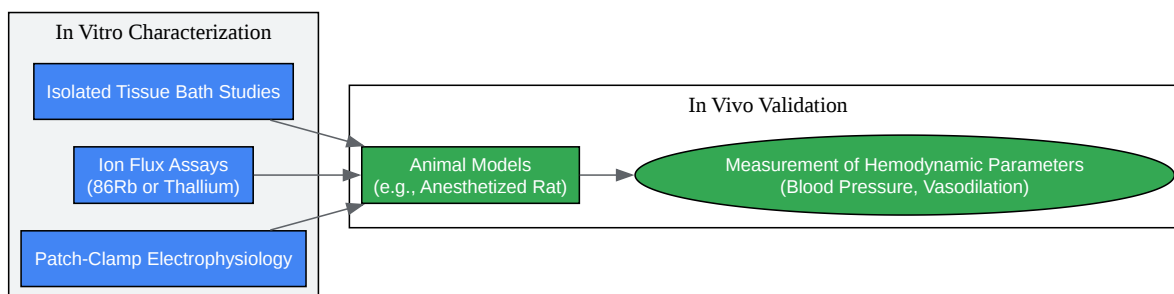
## Primary Signaling Pathway

The activation of KATP channels in vascular smooth muscle cells by **Pinacidil** leads to an increase in potassium ion efflux. This efflux causes hyperpolarization of the cell membrane.

The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of the smooth muscle and subsequent vasodilation.<sup>[6][7][8]</sup>







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